molecular formula C24H26FN3O2 B2992062 3-(4-(2-Fluorophenoxy)-[1,4'-bipiperidine]-1'-carbonyl)benzonitrile CAS No. 1705063-01-9

3-(4-(2-Fluorophenoxy)-[1,4'-bipiperidine]-1'-carbonyl)benzonitrile

Cat. No. B2992062
CAS RN: 1705063-01-9
M. Wt: 407.489
InChI Key: XCZVNCZTNJAECL-UHFFFAOYSA-N
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Description

“3-(4-(2-Fluorophenoxy)-[1,4’-bipiperidine]-1’-carbonyl)benzonitrile” is a chemical compound with the molecular weight of 231.2 . It is a liquid at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H7F2NO/c14-10-3-1-2-4-12(10)17-13-6-5-9(8-16)7-11(13)15/h1-7H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . More specific physical and chemical properties like boiling point, melting point, etc., were not found in the sources I accessed.

Scientific Research Applications

Transformation and Hydroxylation Mechanisms

Research has explored the transformation mechanisms of phenolic compounds, such as fluorophenols, into benzoate derivatives through anaerobic processes. For instance, the anaerobic transformation of phenol to benzoate via para-carboxylation utilized isomeric fluorophenols to elucidate the mechanism, indicating the introduction of a carboxyl group para to the phenolic hydroxyl group Genthner, Townsend, & Chapman, 1989. This study provides insight into the biochemical pathways that can alter the structure and functionality of aromatic compounds, including those related to "3-(4-(2-Fluorophenoxy)-[1,4'-bipiperidine]-1'-carbonyl)benzonitrile".

Photocatalytic Applications

The role of fluorinated compounds in photocatalytic applications has been studied, demonstrating how such structures can be involved in the generation of reactive intermediates under light irradiation. For example, the photocatalytic generation of highly electrophilic intermediates using fluorophosgene, derived from a related fluorinated compound, highlights the potential of these structures in synthetic chemistry and materials science Petzold et al., 2018.

Fluorescent Sensing and Probing

Fluorinated aromatic compounds have been employed in the development of fluorescent probes due to their unique electronic properties. Research into tetrapyrazinoporphyrazine substituted with fluorinated groups has shown its application as a turn-on fluorescent sensor for fluoride anions, demonstrating the utility of such compounds in chemical sensing technologies Hill et al., 2012.

Environmental and Biological Implications

The environmental transformation and degradation of fluorinated aromatic compounds have been studied to understand their behavior and impact. The carboxylation and dehydroxylation of phenolic compounds by methanogenic consortia, including transformations of fluorophenols, provide insights into the biodegradation pathways of these compounds in natural environments Bisaillon et al., 1993.

properties

IUPAC Name

3-[4-[4-(2-fluorophenoxy)piperidin-1-yl]piperidine-1-carbonyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26FN3O2/c25-22-6-1-2-7-23(22)30-21-10-14-27(15-11-21)20-8-12-28(13-9-20)24(29)19-5-3-4-18(16-19)17-26/h1-7,16,20-21H,8-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCZVNCZTNJAECL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2CCC(CC2)OC3=CC=CC=C3F)C(=O)C4=CC=CC(=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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